Lipophilicity-Driven Differentiation: cLogP Comparison Between N-Ethyl, N-Methyl, and N–H Cyclopropane Amino Esters
The N-ethyl substituent of the target compound confers higher predicted lipophilicity (cLogP) compared to its N-methyl and N–H analogs, which is a critical parameter for optimizing logD-dependent properties such as membrane permeability, CNS penetration, and plasma protein binding. The target compound's cLogP is approximately 0.8 log units higher than the N–H analog and approximately 0.4 log units higher than the N-methyl analog [1]. These differences exceed the typical standard error of predictive models (σ ≈ 0.3 log units) and are therefore directionally actionable for compound selection.
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.1 (Methyl 1-(ethylamino)cyclopropane-1-carboxylate) |
| Comparator Or Baseline | cLogP ≈ 0.3 (Methyl 1-aminocyclopropane-1-carboxylate, N–H analog); cLogP ≈ 0.7 (Methyl 1-(methylamino)cyclopropane-1-carboxylate, N-methyl analog) |
| Quantified Difference | +0.8 log units vs. N–H analog; +0.4 log units vs. N-methyl analog |
| Conditions | Predicted using fragment-based methods (ChemAxon / PubChem consensus model) |
Why This Matters
Lipophilicity differences of this magnitude can shift CNS MPO scores by >0.5 points, directly influencing the probability of brain penetration and altering compound progression criteria in CNS drug discovery programs.
- [1] PubChem. Predicted LogP values from consensus model: CID 71699755 (methyl 1-(ethylamino)cyclopropane-1-carboxylate), CID 98115 (methyl 1-aminocyclopropane-1-carboxylate), and CID 15142735 (methyl 1-(methylamino)cyclopropane-1-carboxylate). View Source
